Cas no 2228086-30-2 (Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate)

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate is a chiral ester derivative featuring a pyridine moiety, which enhances its utility in pharmaceutical and synthetic chemistry applications. The compound’s structure, incorporating both amino and ester functional groups, makes it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of peptidomimetics and heterocyclic compounds. Its stereogenic center allows for enantioselective transformations, while the methyl ester group provides reactivity for further derivatization. The pyridine ring contributes to solubility and coordination properties, facilitating its use in metal-catalyzed reactions. This compound is valued for its structural complexity and potential in medicinal chemistry research.
Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate structure
2228086-30-2 structure
商品名:Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
CAS番号:2228086-30-2
MF:C12H18N2O2
メガワット:222.283523082733
CID:5777953
PubChem ID:165830610

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate 化学的及び物理的性質

名前と識別子

    • EN300-1831776
    • 2228086-30-2
    • methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
    • Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
    • インチ: 1S/C12H18N2O2/c1-8-6-5-7-14-10(8)12(2,3)9(13)11(15)16-4/h5-7,9H,13H2,1-4H3
    • InChIKey: UWFHWFKUSNURDD-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C(C)(C)C1C(C)=CC=CN=1)N)=O

計算された属性

  • せいみつぶんしりょう: 222.136827821g/mol
  • どういたいしつりょう: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831776-0.05g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
0.05g
$1440.0 2023-09-19
Enamine
EN300-1831776-2.5g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
2.5g
$3362.0 2023-09-19
Enamine
EN300-1831776-0.25g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
0.25g
$1577.0 2023-09-19
Enamine
EN300-1831776-0.5g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
0.5g
$1646.0 2023-09-19
Enamine
EN300-1831776-10g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
10g
$7373.0 2023-09-19
Enamine
EN300-1831776-0.1g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
0.1g
$1508.0 2023-09-19
Enamine
EN300-1831776-1.0g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
1g
$1714.0 2023-06-01
Enamine
EN300-1831776-5.0g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
5g
$4972.0 2023-06-01
Enamine
EN300-1831776-10.0g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
10g
$7373.0 2023-06-01
Enamine
EN300-1831776-1g
methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate
2228086-30-2
1g
$1714.0 2023-09-19

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate 関連文献

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoateに関する追加情報

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate (CAS No. 2228086-30-2): A Comprehensive Overview

Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate, identified by its CAS number 2228086-30-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and carboxylate functional groups, coupled with a pyridine moiety, makes it a versatile intermediate for various chemical modifications and biological studies.

The compound's structure consists of a butanoic acid backbone substituted with an amino group at the second carbon and a methylpyridine ring at the third carbon. This specific arrangement imparts distinct chemical properties that make it valuable for synthesizing more complex molecules. The methylpyridin-2-yl substituent, in particular, is known for its ability to enhance binding affinity in drug-like molecules, making it a popular choice in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds containing pyridine rings. Pyridine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The compound Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate represents an excellent starting point for designing novel drugs due to its structural features that can be easily modified to target specific biological pathways.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. Researchers have been investigating its utility in creating small-molecule inhibitors that can modulate enzyme activity and protein-protein interactions. For instance, the amino group at the second carbon can be further functionalized to introduce additional pharmacophores, enhancing the compound's binding affinity to biological targets. Similarly, the carboxylate group can be used to form esters or amides, expanding its synthetic possibilities.

The 3-methylpyridin-2-yl moiety is particularly noteworthy for its role in improving solubility and bioavailability of drug candidates. Pyridine rings are known to enhance metabolic stability and oral bioavailability, making them favorable for pharmaceutical applications. By incorporating this group into the molecular structure of Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate, researchers can develop more effective drug candidates that exhibit better pharmacokinetic profiles.

Recent studies have also highlighted the compound's potential in the development of targeted therapies. For example, researchers have been exploring its use as a scaffold for designing kinase inhibitors, which are crucial in treating various types of cancer. The unique structural features of this compound allow it to interact with specific residues on kinase enzymes, thereby inhibiting their activity and disrupting tumor growth signaling pathways.

In addition to its applications in oncology, Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate has shown promise in treating neurological disorders. The pyridine ring is known to cross the blood-brain barrier efficiently, making it an ideal candidate for developing central nervous system (CNS) drugs. Researchers have been investigating its potential as a precursor for neuroprotective agents and antipsychotic medications. The compound's ability to modulate neurotransmitter activity makes it a valuable tool in understanding and treating neurological conditions.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as methylation and esterification. Advanced techniques like catalytic hydrogenation and palladium-catalyzed cross-coupling reactions can also be employed to introduce additional structural complexity.

The analytical characterization of Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate is crucial for ensuring its identity and purity before further biological testing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the molecular structure and assess impurities. These analytical methods provide detailed information about the compound's chemical environment, helping researchers validate its quality and suitability for downstream applications.

In conclusion, Methyl 2-amino-3-methyl-3-(3-methylpyridin-2-yl)butanoate (CAS No. 2228086-30-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent scaffold for designing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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